molecular formula C7H4F3IO B12960255 1,2,4-Trifluoro-5-iodo-3-methoxybenzene CAS No. 13332-13-3

1,2,4-Trifluoro-5-iodo-3-methoxybenzene

Cat. No.: B12960255
CAS No.: 13332-13-3
M. Wt: 288.01 g/mol
InChI Key: RUMSSKLEHUCLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Trifluoro-5-iodo-3-methoxybenzene is an organic compound with the molecular formula C7H4F3IO It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms, one by an iodine atom, and one by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trifluoro-5-iodo-3-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1,2,4-trifluoro-3-methoxybenzene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or nitric acid, under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trifluoro-5-iodo-3-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,4-Trifluoro-5-iodo-3-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory or anticancer properties.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,2,4-trifluoro-5-iodo-3-methoxybenzene depends on its specific application. In chemical reactions, it acts as an electrophile or nucleophile, depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Trifluoro-5-iodo-3-methoxybenzene is unique due to the combination of fluorine, iodine, and methoxy substituents on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry .

Properties

CAS No.

13332-13-3

Molecular Formula

C7H4F3IO

Molecular Weight

288.01 g/mol

IUPAC Name

1,2,4-trifluoro-5-iodo-3-methoxybenzene

InChI

InChI=1S/C7H4F3IO/c1-12-7-5(9)3(8)2-4(11)6(7)10/h2H,1H3

InChI Key

RUMSSKLEHUCLHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1F)I)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.